2-Chloro-4-fluoroquinoline
Description
Contextualization within Fluoroquinoline Class and Heterocyclic Chemistry
Heterocyclic compounds are fundamental to drug discovery, with over 85% of all biologically active chemical entities containing a heterocycle. nih.govijraset.com Their prevalence stems from their diverse structures and the ability of heteroatoms like nitrogen, oxygen, and sulfur to influence a molecule's physical and chemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for a compound's ability to interact with biological targets like enzymes and receptors. rroij.commdpi.com
The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. ijsrtjournal.comrsc.org The introduction of a fluorine atom into the quinoline core gives rise to the fluoroquinolone class. This modification significantly enhances the biological activity of these compounds. mdpi.comnih.gov The fluorine atom at the C6-position, in particular, is considered essential for the potent antibacterial activity associated with this class, as it improves penetration into bacterial cells and enhances the inhibition of target enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net
2-Chloro-4-fluoroquinoline is a specific derivative within this class, characterized by a chlorine atom at the 2nd position and a fluorine atom at the 4th position of the quinoline ring system. As a halogenated heterocyclic compound, its structure is of significant interest to researchers exploring the synthesis and properties of new potential pharmaceutical agents. sigmaaldrich.comcymitquimica.com
Significance as a Research Target and Chemical Building Block
The strategic placement of halogen atoms on the quinoline scaffold makes this compound a valuable research target and a versatile chemical building block. rsc.org Halogenated intermediates are crucial in organic synthesis for creating more complex molecules with desired properties. alfa-chemistry.com The chlorine atom at the C-2 position and the fluorine atom at the C-4 position can be selectively targeted and replaced through various chemical reactions, allowing for the introduction of diverse functional groups.
This reactivity makes this compound and its isomers useful starting materials for the synthesis of a wide range of quinoline derivatives. rsc.orgchemshuttle.com For instance, similar chloro-fluoro aniline (B41778) precursors are used in the industrial synthesis of potent fluoroquinolone antibiotics. alfa-chemistry.comorientjchem.org Researchers utilize such building blocks to construct libraries of novel compounds that can be screened for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov The ability to systematically modify the quinoline core through intermediates like this compound is central to structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of a lead compound. rroij.comresearchgate.net
Evolution of Quinolone and Fluoroquinolone Scaffold Research
The journey of quinolone research began with the serendipitous discovery of nalidixic acid in 1962, a byproduct of the synthesis of the antimalarial drug chloroquine. mdpi.commdpi.comresearchgate.net Nalidixic acid, the first synthetic quinolone agent, showed moderate activity against Gram-negative bacteria but had limited therapeutic use. mdpi.comnih.gov This discovery, however, sparked extensive research into the quinolone scaffold. mdpi.com
A major breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, leading to the development of the fluoroquinolone class. nih.govacs.org Norfloxacin (B1679917), patented in 1978, was the first of these "new quinolones" and demonstrated a much broader spectrum of activity and improved pharmacokinetic properties compared to its predecessors. mdpi.comnih.govacs.org
This innovation led to the development of several generations of fluoroquinolones, each characterized by structural modifications designed to enhance efficacy, broaden the spectrum of activity to include Gram-positive and atypical pathogens, and overcome emerging bacterial resistance. mdpi.comresearchgate.net Subsequent research has focused on modifying various positions of the quinolone core, leading to thousands of synthesized analogues and establishing the fluoroquinolone scaffold as one of the most successful classes of synthetic antibacterial agents. mdpi.comnih.govnih.gov The continuous evolution of this scaffold highlights its versatility and enduring importance in the search for new and improved medicines. mdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 893620-30-9 chemicalbook.com |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol |
| Appearance | Not specified |
| Boiling Point | 262.9±20.0 °C (Predicted) chemicalbook.com |
| Density | 1.403±0.06 g/cm³ (Predicted) chemicalbook.com |
| pKa | -0.63 (Predicted) chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPCSBKUBWRMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383211 | |
| Record name | 2-chloro-4-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893620-30-9 | |
| Record name | 2-chloro-4-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Fluoroquinoline and Its Derivatives
Direct Synthesis Approaches
The construction of the 2-chloro-4-fluoroquinoline scaffold and its derivatives can be achieved through several direct synthetic routes, each employing unique precursors and reaction conditions.
Synthesis from Aniline (B41778) Precursors
The synthesis of fluoroquinolones often begins with appropriately substituted aniline precursors. quimicaorganica.org A common strategy involves the use of 3-chloro-4-fluoroaniline. quimicaorganica.org This precursor can be reacted with diethyl ethoxymethylenemalonate (EMME) to form an acrylate (B77674) derivative. quimicaorganica.org Subsequent thermal cyclization of this intermediate leads to the formation of the core quinolone ring system. quimicaorganica.org This foundational structure can then undergo further modifications, such as N-alkylation and the introduction of various heterocyclic groups, to yield the final target molecules. quimicaorganica.org The Gould-Jacobs reaction is a classical method that exemplifies this pathway, providing a basis for creating the initial quinolone structure from anilines. quimicaorganica.org
Another approach starts from a different aniline derivative, N-(4-fluorophenyl)acetamide, which can be synthesized from fluoroaniline (B8554772) and acetic anhydride (B1165640) with zinc dust. nih.gov This acetanilide (B955) is then subjected to the Vilsmeier-Haack reaction to construct the quinoline (B57606) ring. nih.gov
Table 1: Synthesis from Aniline Precursors
| Starting Material | Reagents | Key Intermediate | Final Product Class |
|---|---|---|---|
| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate (EMME) | Acrylate derivative | Fluoroquinolones |
| Fluoroaniline | Acetic anhydride, Zinc dust | N-(4-fluorophenyl)acetamide | Substituted Quinolines |
Formation of 2-Chloro-4-alkoxyquinoline Derivatives
The synthesis of 2-chloro-4-alkoxyquinoline derivatives is typically accomplished through nucleophilic substitution reactions on a di-chloroquinoline precursor. mdpi.com Specifically, 4-hydroxyquinolin-2(1H)-one can be treated with a chlorinating agent like phosphoryl chloride (POCl₃) to yield a 2-chloro-4-alkoxyquinoline derivative. mdpi.com
A more direct method involves the reaction of 4,7-dichloroquinoline (B193633) with an alkoxide solution. psu.edu The alkoxide, generated from the corresponding alcohol, acts as a nucleophile, displacing the chlorine atom at the C-4 position of the quinoline ring. psu.edu The reaction is generally performed under reflux in the parent alcohol, which serves as the solvent. psu.edu Research indicates that the size of the alkyl group on the alkoxide influences the reaction time and yield; larger alkyl chains tend to result in slower reactions and lower yields. psu.edu
Table 2: Synthesis of 7-Chloro-4-alkoxyquinoline Derivatives
| Alkyl Group | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Methoxy (B1213986) | 2 | 85 |
| Ethoxy | 3 | 82 |
| Propoxy | 4 | 78 |
| Isopropoxy | 5 | 75 |
| Butoxy | 6 | 70 |
Data derived from studies on 7-chloro-4-alkoxyquinoline synthesis. psu.edu
Preparation of 4-Azido-2-quinolone and Related Azido Derivatives
The synthesis of 4-azido-2-quinolone derivatives demonstrates a key functional group transformation on the quinoline core. The process generally starts with a 4-hydroxy-2-quinolone precursor. mdpi.com This starting material is first converted to its 4-chloro analogue through treatment with a chlorinating agent such as phosphoryl chloride (POCl₃). mdpi.comekb.eg
The resulting 4-chloro-2-quinolone derivative then undergoes a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃). mdpi.comekb.eg This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, generally between 50-60°C, to facilitate the displacement of the chloride ion by the azide anion. mdpi.comekb.eg This method provides an effective route to 4-azido-2-quinolone derivatives, which are valuable intermediates for synthesizing more complex heterocyclic systems, such as triazoles, through cycloaddition reactions. mdpi.comscispace.comresearchgate.net
Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde (B1607959)
A predominant method for the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction. nih.gov This reaction utilizes a Vilsmeier reagent, which is generated in situ from the reaction of a phosphoryl halide, like phosphorus oxychloride (POCl₃), with N,N-dimethylformamide (DMF). nih.gov
The synthesis starts with an N-arylacetamide, such as N-(4-fluorophenyl)acetamide. nih.gov This precursor is treated with the Vilsmeier reagent, and the mixture is heated, typically at temperatures ranging from 80°C to 100°C, for an extended period of 16 to 22 hours. nih.gov The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization and formylation at the 3-position, ultimately yielding the 2-chloro-6-fluoroquinoline-3-carbaldehyde product. The crude product is often precipitated by pouring the reaction mixture into ice-cold water. nih.gov
Table 3: Vilsmeier-Haack Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde
| Precursor | Reagents | Temperature | Time | Product |
|---|---|---|---|---|
| N-(4-fluorophenyl)acetamide | POCl₃, DMF | 80-100°C | 16-22 hours | 2-Chloro-6-fluoroquinoline-3-carbaldehyde |
Synthetic Routes for N-1 Substituted Fluoroquinolone Derivatives
The synthesis of N-1 substituted fluoroquinolone derivatives is a key strategy for modifying the properties of these compounds. orientjchem.org The process typically begins with a fluoroquinolone core that possesses a reactive N-H group, such as ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. orientjchem.org
The substitution at the N-1 position is achieved by reacting this core structure with various alkylating or acylating agents. orientjchem.org Common reagents include p-toluenesulfonyl chloride, acetyl chloride, benzoyl chloride, and benzyl (B1604629) chloride. orientjchem.org The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a weak base, such as anhydrous potassium carbonate (K₂CO₃). orientjchem.org The mixture is heated to temperatures between 120°C and 140°C for several hours to drive the reaction to completion. orientjchem.org This N-1 functionalization is crucial as the nature of the substituent can significantly influence the biological activity of the fluoroquinolone. psu.edu
Specific Chlorination and Fluorination Strategies
The introduction of chlorine and fluorine atoms onto the quinoline ring is achieved through specific halogenation strategies.
Chlorination: The conversion of hydroxyl groups on the quinoline ring to chloro groups is a common transformation. Reagents like phosphorus oxychloride (POCl₃) are frequently used for this purpose. mdpi.comekb.eg For instance, 4-hydroxy-2-quinolone is treated with POCl₃ to yield 4-chloro-2-quinolone. mdpi.com Similarly, chlorination of 6-hydroxyquinoline-2,4(1H,3H)-dione can be achieved using POCl₃. Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent for creating 3-chloroquinoline-2,4(1H,3H)-diones from 4-hydroxyquinolin-2(1H)-one precursors. The Vilsmeier-Haack reaction not only forms the quinoline ring but also introduces a chlorine atom at the 2-position. rsc.org
Fluorination: Fluorination can be achieved through several methods. One common approach is nucleophilic aromatic substitution (SNAr), where a leaving group, typically a chlorine atom, is displaced by a fluoride (B91410) anion. core.ac.uk This requires the synthesis of a chloro-precursor. core.ac.uk
Direct C-H fluorination offers a more streamlined approach by avoiding the need for pre-functionalization. core.ac.uknih.gov Electrolytic fluorination using HF:pyridine (B92270) (Olah's reagent) has been successfully applied to quinoline derivatives, achieving regioselective 5,8-difluorination. core.ac.uk Another modern technique involves visible-light-induced C–H fluorination. chinesechemsoc.org This metal-free method can use N-fluorobenzenesulfonimide (NFSI) and a silane (B1218182) under blue light irradiation to selectively fluorinate the C2 position of various quinoline substrates. chinesechemsoc.org A concerted nucleophilic aromatic substitution strategy has also been developed, enabling the nucleophilic oxidative fluorination of quinolines without forming traditional Meisenheimer intermediates. nih.gov
Quinolone Ring System Construction
Pfitzinger Reaction Applications for Quinolone-4-carboxylic Acid Derivatives
The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids and their derivatives. researchgate.net This reaction typically involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions. researchgate.net
A study detailed the synthesis of quinoline-4-carboxylic acid derivatives from isatin through a modified Pfitzinger reaction. ui.ac.id In this process, isatin was reacted with a ketone and refluxed for 24 hours to yield the corresponding quinoline-4-carboxylic acid. ui.ac.id The reaction of isatin with various ketones in the presence of potassium hydroxide (B78521) in ethanol (B145695) leads to the formation of different 2-substituted quinoline-4-carboxylic acids. ui.ac.id For instance, the reaction with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid, while reaction with acetophenone (B1666503) produces 2-phenylquinoline-4-carboxylic acid.
Another application of the Pfitzinger reaction involves the condensation of indophenazino fused carbazole (B46965) and azacarbazoles with isatin, which results in indophenazino fused quinoline-4-carboxylic acid derivatives in moderate to good yields. jocpr.com A more recent modification of this reaction utilizes TMSCl to promote the reaction between N,N-dimethylenaminones and isatins in alcohols or water, providing an efficient, one-step synthesis of quinoline-4-carboxylic esters and acids. scispace.com
Table 1: Examples of Pfitzinger Reaction for Quinolone-4-carboxylic Acid Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | ui.ac.id |
| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | ui.ac.id |
| Indophenazino fused carbazole/azacarbazoles | Isatin | Indophenazino fused quinoline-4-carboxylic acid derivatives | jocpr.com |
| N,N-dimethylenaminones | Isatins | Quinoline-4-carboxylic esters/acids | scispace.com |
Cyclization Reactions
Cyclization reactions represent a broad and versatile category of methods for constructing quinolone and dihydroquinolone ring systems. These methods often employ transition metal catalysts or proceed through intramolecular nucleophilic additions.
An efficient route to producing 2-quinolinones involves the ruthenium-catalyzed cyclization of anilides with substituted propiolates or acrylates. acs.orgnih.govbgu.ac.il This method yields 2-quinolinones with diverse functional groups in good to excellent yields. acs.orgnih.govbgu.ac.il The resulting 2-quinolinones can be further converted into 3-halo-2-quinolinones and 2-chloroquinolines. acs.orgnih.gov For example, 2-quinolones can be treated with phosphoryl chloride (POCl3) to furnish 2-chloroquinolines. nih.gov
The intramolecular aza-Michael addition is a powerful strategy for the enantioselective synthesis of chiral 2,3-dihydro-4-quinolones. acs.org This reaction can be catalyzed by chiral phosphoric acid, using N-unprotected 2-aminophenyl vinyl ketones as substrates, to afford chiral 2-substituted 2,3-dihydro-4-quinolones in good yields and with high enantioselectivities. acs.org Similarly, chiral Brønsted acids can catalyze the intramolecular aza-Michael addition of 2-aryl-2,3-dihydro-4-quinolones. scilit.com
The development of chiral cinchona-squaramide catalysts has enabled the enantioselective intramolecular aza-Michael addition for the synthesis of dihydroisoquinolines, demonstrating good yields and excellent enantioselectivities with a broad range of Michael acceptors like enones, esters, and thioesters. nih.gov Research has also shown that chiral magnesium catalysts can be used in intramolecular domino reactions of oxindoles to synthesize chiral spirooxindole tetrahydroquinolines. chim.it
Thermal cyclization is a common method for synthesizing dihydroquinolones. For instance, the Conrad-Limpach-Knorr reaction involves the thermal cyclization of β-arylaminoacrylates, formed from the reaction of anilines with β-ketoesters. mdpi.com Heating these intermediates to about 250 °C leads to the formation of 4-quinolones. mdpi.com
Another approach involves the thermal cyclization of intermediate polyamic acids in high-boiling solvents (greater than 200 °C) with the continuous removal of water to produce polyimides, a reaction that shares principles with dihydroquinolone synthesis. beilstein-journals.org
Advanced Catalytic Synthesis
Modern synthetic chemistry has seen the advent of advanced catalytic systems for the construction of quinolone derivatives, offering high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed reactions have been extensively developed for quinolone synthesis. One such method involves the palladium-catalyzed [4+2] cycloaddition of vinyl benzoxazinanones with α-alkylidene succinimides, which efficiently produces 3,4-dihydroquinolones in high yields and excellent diastereoselectivities under mild conditions. acs.org Another palladium-catalyzed approach is the enantioselective C–H arylative cyclization of cyclopropanes, which provides access to a variety of dihydroquinolone building blocks in high yields and enantioselectivities using Taddol-based phosphoramidite (B1245037) ligands. nih.gov
Copper-catalyzed methods have also been employed. For example, a copper-catalyzed cascade radical addition/cyclization of N-phenylcinnamamides with Togni's reagent has been developed for the synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones. preprints.org
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the functionalization of the this compound scaffold, these methods provide powerful strategies for introducing a wide array of substituents, leading to the generation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of aryl and other organic fragments at the 2-position.
The reactivity of halogens in dihaloquinolines towards oxidative addition with palladium generally follows the order I > Br > Cl >> F. nih.gov This inherent reactivity difference can be exploited for selective cross-coupling reactions. For instance, in a dihalogenated quinoline containing both chlorine and iodine, the Suzuki-Miyaura coupling will preferentially occur at the carbon-iodine bond. nih.gov
A notable application involves the one-pot synthesis of 2,3,4-triarylquinolines from 2-aryl-4-chloro-3-iodoquinolines using excess arylboronic acids. nih.gov The initial coupling occurs at the more reactive C-3 iodo position, followed by a second coupling at the C-4 chloro position. nih.gov The choice of ligand is crucial; for example, using Pd(PPh₃)₄ as a catalyst precursor can be less effective for the second coupling step due to the inhibitory effect of excess triphenylphosphine. nih.gov In contrast, employing tricyclohexylphosphine (B42057) can facilitate the synthesis of the desired triarylquinoline products. nih.gov
While direct Suzuki-Miyaura coupling at the C-2 position of this compound is feasible, the reaction conditions, including the choice of catalyst, ligand, and base, must be carefully optimized to achieve high yields and selectivity. The presence of the fluorine atom at the 4-position can influence the electronic properties of the quinoline ring and, consequently, the reactivity of the C-2 chloro group.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Chloroquinolines
| Starting Material | Boronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (2.5 equiv.) | Pd(0)(PPh₃)₄ | 2,3-Diaryl-4-chloroquinoline | nih.gov |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid (excess) | Tricyclohexylphosphine/Pd | 2,3,4-Triarylquinoline | nih.gov |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/QPhos | 2-Chloro-4-phenylpyridine | nih.gov |
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comnumberanalytics.com This reaction is a powerful tool for constructing carbon-carbon triple bonds and is widely used in the synthesis of complex organic molecules. numberanalytics.com
For this compound, the Sonogashira coupling offers a direct method to introduce alkynyl groups at the 2-position. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nrochemistry.comnumberanalytics.com
The reactivity of the halide in Sonogashira coupling follows the order I > OTf > Br > Cl. nrochemistry.com This selectivity allows for regioselective alkynylation when multiple different halogens are present on the quinoline ring. For example, in a 2,4-dichloroquinoline, a regioselective Sonogashira coupling at the C-2 position can be achieved, followed by a subsequent Suzuki coupling at the C-4 position to synthesize 2-alkynyl-4-arylquinolines. beilstein-journals.org This stepwise approach provides a versatile route to highly functionalized quinoline derivatives. beilstein-journals.org
Typical reaction conditions involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd/C, a copper(I) co-catalyst like CuI, and a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. nrochemistry.combeilstein-journals.org The reaction is generally carried out at room temperature, although higher temperatures may be required for less reactive substrates. nrochemistry.com
Table 2: Conditions for Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloroquinoline | Terminal Alkyne | 10% Pd/C, CuI, PPh₃ | Et₃N | Water | beilstein-journals.org |
| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | nrochemistry.com |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgresearchgate.net This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. rsc.org
In the context of this compound, Buchwald-Hartwig amination provides a direct route to 2-aminoquinoline (B145021) derivatives. The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to afford the aminated product and regenerate the palladium(0) catalyst. libretexts.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, are often employed to facilitate the catalytic cycle. nih.gov The selection of the base is also important, with common choices including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). researchgate.netmit.edu
For dihalopyridines and related heterocycles, selective amination at a specific position can be achieved. For instance, in 2-fluoro-4-iodopyridine, the Buchwald-Hartwig cross-coupling occurs exclusively at the more reactive 4-position. researchgate.net This regioselectivity is complementary to traditional nucleophilic aromatic substitution reactions. researchgate.net Microwave irradiation has been shown to accelerate these reactions, often allowing for the use of milder bases and reduced reaction times. researchgate.net
Table 3: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center for catalysis | researchgate.net |
| Ligand | BINAP, Josiphos, Biarylphosphines | Stabilizes Pd, facilitates oxidative addition and reductive elimination | nih.govresearchgate.net |
| Base | NaOt-Bu, LiHMDS, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitates amine coordination | researchgate.netresearchgate.net |
| Substrates | Aryl halides, amines | Reactants for C-N bond formation | libretexts.org |
Heck Reactions
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene. mdpi.com This reaction is a powerful method for the vinylation or arylation of olefins. mdpi.comdiva-portal.org
For this compound, the Heck reaction can be utilized to introduce alkenyl substituents at the 2-position. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) species. diva-portal.org This is followed by the coordination and insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. diva-portal.org
The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. diva-portal.org While electron-poor olefins generally yield the trans-β-substituted product, electron-rich olefins can lead to a mixture of α- and β-substituted isomers. diva-portal.org The choice of catalyst, ligand, and reaction conditions can be tailored to control the regioselectivity and yield of the desired product. Phosphine-free catalyst systems, such as those using Pd(L-proline)₂, have been developed for Heck reactions in environmentally benign solvents like water, often accelerated by microwave irradiation. organic-chemistry.org
Table 4: General Features of the Heck Reaction
Intramolecular Carbonylative Annulation for Fused Quinolones
Palladium-catalyzed carbonylative annulation reactions provide a powerful strategy for the synthesis of fused heterocyclic systems. In the context of quinoline chemistry, these reactions can be employed to construct fused quinolones from appropriately substituted this compound derivatives.
One such approach involves the carbonylative Sonogashira annulation. rsc.org This reaction sequence can be used to synthesize 4-quinolones from 2-iodoanilines and terminal alkynes, using a palladium-N-heterocyclic carbene (NHC) catalyst and molybdenum hexacarbonyl (Mo(CO)₆) as a solid source of carbon monoxide. rsc.org A similar strategy could potentially be adapted for derivatives of this compound.
Another related method is the palladium-catalyzed carbonylative annulation of anilines and internal alkynes. mdpi.com This reaction, which utilizes Mo(CO)₆ as the CO source, proceeds via a C-H activation mechanism to form N-pyridine protected 2-quinolones. mdpi.com The choice of oxidant and co-oxidant is crucial for achieving good yields. mdpi.com
Furthermore, palladium-catalyzed intramolecular C-H alkenylation has been used to synthesize quinolinone-fused isoquinolines. rsc.org This cascade reaction involves the initial nucleophilic addition of a 4-quinolinone to an alkynyl bromide, followed by a ligand-free palladium-catalyzed intramolecular cyclization. rsc.org These examples highlight the potential of intramolecular carbonylative annulation and related cyclization strategies for constructing complex fused quinolone systems derived from this compound.
Catalyst Systems and Ligand Effects in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions hinges on the careful selection of the catalyst system, which includes the palladium precursor and, most importantly, the ligand. The ligand plays a multifaceted role by influencing the stability, activity, and selectivity of the catalyst.
Historically, simple triarylphosphine ligands were used, but the development of sterically bulky dialkylbiarylphosphine ligands by the Buchwald group revolutionized the field, enabling reactions with less reactive substrates like aryl chlorides at room temperature. nih.gov For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of a bulky monophosphine ligand like QPhos can invert the "innate" selectivity, favoring reaction at the C4 position, albeit with modest selectivity. nih.gov In contrast, a diphosphine ligand like dppf promotes the conventional selectivity at the C2 position. nih.gov
N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, particularly for promoting reactions at sterically hindered positions. For example, a palladium catalyst bearing a very sterically hindered NHC ligand can achieve high selectivity for C4-cross-coupling in 2,4-dichloropyridines. nih.gov
In Buchwald-Hartwig amination, the ligand choice is paramount. A mixed-ligand system, combining two different biarylphosphine ligands, can exhibit the best properties of each individual system, leading to a catalyst with broad substrate scope and high activity for the arylation of both primary and secondary amines. mit.edu The use of specific ligands can also allow for the use of milder bases, expanding the functional group tolerance of the reaction. researchgate.net
The development of pre-catalysts, which are stable palladium(II) complexes that are readily reduced to the active palladium(0) species in situ, has also been a significant advancement. nih.gov These pre-catalysts offer greater convenience and reproducibility compared to generating the active catalyst from a palladium(0) source and a separate ligand. beilstein-journals.org
Copper-Catalyzed Synthesis of Quinolones
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of quinolone derivatives, offering mild conditions and broad substrate compatibility. rsc.orgorganic-chemistry.org These methods often involve multicomponent reactions, allowing for the construction of complex molecular architectures in a single step. rsc.org
One notable approach is the copper-catalyzed three-component annulation for the synthesis of functionalized 2-quinolones. This cascade reaction involves an SN2 reaction, a Knoevenagel condensation, and a C–N bond formation, utilizing 2-bromoacylarenes, 2-iodoacetamide, and various nucleophiles as the starting materials. rsc.org This modular and step-economic strategy is highly efficient and scalable. rsc.org
Another significant copper-catalyzed method involves the intermolecular cyclization of anilines and alkynes to form 4-quinolones. organic-chemistry.org This process is characterized by its high functional-group tolerance and can be performed on a gram scale. organic-chemistry.org Both N-alkyl- and N-aryl-substituted anilines can be effectively converted to the corresponding 4-quinolones. organic-chemistry.org Furthermore, a copper-catalyzed three-component synthesis using substituted 3-(2-halophenyl)-3-oxopropane, aldehydes, and aqueous ammonia (B1221849) has been developed for producing substituted 4-quinolones in water, highlighting a move towards more environmentally benign reaction media. scilit.com
The versatility of copper catalysis is also demonstrated in the synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles through a tandem Knoevenagel condensation, amination, and cyclization of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles. rsc.org Additionally, the direct alkynylation of 4-quinolones with terminal alkynes has been achieved using a Cu(I) catalyst in the presence of a Lewis acid, providing a novel pathway to functionalized dihydroquinolones. nih.gov
Table 1: Examples of Copper-Catalyzed Quinolone Synthesis
| Starting Materials | Catalyst System | Product Type | Reference |
| 2-Bromoacylarenes, 2-iodoacetamide, nucleophiles | Copper | Functionalized 2-quinolones | rsc.org |
| Anilines, alkynes | Copper | 4-Quinolones | organic-chemistry.org |
| Substituted 3-(2-halophenyl)-3-oxopropane, aldehydes, aq. NH3 | Copper | Substituted 4-quinolones | scilit.com |
| Ortho-bromobenzaldehyde, active methylene nitriles | Copper | 2-Aminoquinolines, 2-arylquinoline-3-carbonitriles | rsc.org |
| 4-Quinolones, terminal alkynes | Cu(I) salts, Lewis acid | Functionalized dihydroquinolones | nih.gov |
Metal-Free Oxidative Intermolecular Mannich Reactions for Quinolones
In a shift towards more sustainable and cost-effective synthetic strategies, metal-free oxidative reactions have gained prominence. A notable example is the oxidative intermolecular Mannich reaction between secondary amines and unmodified ketones for the synthesis of 2-arylquinolin-4(1H)-ones. nih.govacs.org This approach avoids the use of transition metal catalysts and proceeds under mild conditions. nih.gov
This reaction involves the C(sp³)–H activation and subsequent C(sp³)–C(sp³) bond formation from readily available N-arylmethyl-2-aminophenylketones. acs.org The process is typically promoted by an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a base such as potassium tert-butoxide (KOtBu). acs.org This method provides a direct and atom-economical route to a diverse range of 2-aryl-4-quinolone derivatives. acs.org The development of such metal-free approaches aligns with the principles of green chemistry by reducing reliance on potentially toxic and expensive heavy metals. acs.orgqeios.com
Furthermore, an intermolecular cyclization of 2-aminoacetophenones with aldehydes represents another efficient metal-free pathway to 2-aryl-4-quinolones. rsc.org This method is characterized by mild reaction conditions and good tolerance for various functional groups, making it a practical synthetic tool. rsc.org
C-H Activation Strategies in Quinolone Synthesis
Direct C-H activation has revolutionized the synthesis of heterocyclic compounds, including quinolines, by offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org Various transition metals, such as rhodium, palladium, and copper, have been successfully employed to catalyze the regioselective functionalization of the quinoline core. nih.govmdpi.com
Transition metal-catalyzed C-H activation pathways enable a range of transformations, including arylation, alkylation, and amination at various positions of the quinoline ring. rsc.org For instance, rhodium catalysts have been used for the ortho-C–H bond activation of anilines in the synthesis of quinoline carboxylates. mdpi.com Palladium catalysts are effective in the oxidative annulation of acrylamides with strained arynes to produce a variety of quinolones in high yields. nih.gov
Recent advancements have also focused on the use of more earth-abundant metals. For example, iron-catalyzed C-H activation of quinoline-N-oxides has been utilized for regioselective alkenylation, with water being the only byproduct, which underscores the green aspect of this strategy. rsc.org Copper-catalyzed C-H activation has also been reported for the amidation of quinoline-N-oxides. rsc.org These methods highlight the continuous effort to develop more sustainable and efficient protocols for quinoline synthesis. rsc.org
Table 2: C-H Activation Strategies for Quinolone Synthesis
| Catalyst System | Transformation | Substrate | Reference |
| Rhodium | Ortho-C–H bond activation/cyclization | Aniline derivatives, alkynyl esters | mdpi.com |
| Palladium | Oxidative annulation | Acrylamide, strained arynes | nih.gov |
| Iron | C-H alkenylation | Quinoline-N-oxides, acrylates/styrenes | rsc.org |
| Copper | C-H amidation | Quinoline-N-oxides, dioxazolones | rsc.org |
Functional Group Interconversions and Derivatization
The functionalization of the pre-formed quinolone nucleus is a crucial step in generating a diverse library of derivatives with varied chemical and biological properties. This often involves reactions that target specific positions on the quinoline ring.
Amination Reactions at Specific Quinolone Nucleus Positions (e.g., C2)
The introduction of an amino group, particularly at the C2 position of the quinoline nucleus, is a common and important transformation. One effective method involves the treatment of quinoline N-oxides with an aminating agent. For instance, pyridine and quinoline N-oxides can be converted to their 2-amino analogues in a one-pot reaction using a mixture of tosyl anhydride (Ts₂O) and tert-butylamine (B42293) (t-BuNH₂), followed by deprotection with trifluoroacetic acid (TFA). researchgate.net This amination proceeds with high yields and excellent selectivity for the C2 position. researchgate.net
Another approach for C2 amination involves the reaction of 2-chloroquinolines with various amines. For example, heating 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline with 4H-1,2,4-triazol-4-amine leads to the formation of the corresponding C2-aminated product. rsc.org Substitutions at other positions, such as C6 and C7 of fluoro- and chloro-quinolone-3-carboxylic acid derivatives, can be achieved by heating with diamines. nih.gov
Halogen Dance Reactions for Halogen-Rich Pyridine Intermediates
The "halogen dance" reaction is a powerful, yet sometimes overlooked, synthetic tool for the functionalization of aromatic and heteroaromatic systems. researchgate.net This reaction involves the base-induced intramolecular rearrangement of a halogen atom on an aromatic ring, providing access to isomers that are often difficult to synthesize by other means. researchgate.netwhiterose.ac.uk This is particularly relevant for the synthesis of highly substituted pyridines, which can serve as precursors or analogues to quinolines. clockss.org
The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring, leading to a metalated intermediate. st-andrews.ac.uk This intermediate can then undergo a halogen migration. The direction of the migration is influenced by the stability of the resulting organometallic species. scribd.com This methodology has been successfully applied to halogen-rich pyridines, enabling the synthesis of complex substitution patterns. For example, a directed ortho-metalation followed by a halogen dance and an electrophile quench has been used to create trisubstituted and tetrasubstituted pyridines. researchgate.net
Conversion of Aldehyde Precursors to Carboxylic Acid and Imine Groups
Aldehyde groups on quinoline precursors are versatile handles for further functionalization. They can be readily converted into other important functional groups such as carboxylic acids and imines.
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. For instance, 4′′-O-allyl azithromycin (B1666446) can be converted to the corresponding aldehyde, which is then oxidized to a carboxylic acid intermediate. nih.gov This carboxylic acid can then be coupled with amino-substituted quinolones to form amide linkages. nih.gov
Aldehydes are also key precursors for the formation of imines (Schiff bases) through condensation with primary amines. This reaction is often a crucial step in multicomponent reactions and cyclization strategies leading to quinoline derivatives. For example, the reaction of an aldehyde with an aniline is the initial step in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids. mdpi.comacs.org Similarly, reductive amination of an aldehyde group on a modified macrolide with various substituted quinolones has been used to synthesize hybrid molecules. nih.gov
Synthesis of Azetidinone and Thiazolidinone Analogs from Quinolines
The synthesis of azetidinone and thiazolidinone analogs from a quinoline core represents a significant pathway to novel heterocyclic compounds. This process typically involves a multi-step approach beginning with the formation of a Schiff base, which then undergoes cyclization.
A common synthetic route starts with a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative. This aldehyde serves as the foundational quinoline structure. The first step is a condensation reaction between the 2-chloroquinoline-3-carbaldehyde and various aromatic amines. This reaction, often carried out under microwave irradiation, yields N-aryl-2-chloroquinolin-3-yl-azomethine intermediates, also known as Schiff bases. nih.gov
Once the Schiff base is formed, it can be used to construct either a thiazolidinone or an azetidinone ring.
Thiazolidinone Synthesis: The Schiff base intermediate is reacted with thioglycolic acid. nih.govresearchgate.net This is a cyclocondensation reaction where the sulfur-containing thioglycolic acid attacks the imine carbon of the Schiff base, leading to the formation of a 2-(2-chloroquinolin-3-yl)-3-substituted phenyl thiazolidin-4-one. nih.gov The traditional method for this synthesis involves cycloaddition of the Schiff base with thioglycolic acid. nih.gov
Azetidinone Synthesis: To create the four-membered azetidinone ring (a β-lactam), the Schiff base is treated with chloroacetyl chloride. nih.gov This reaction is a [2+2] Staudinger cycloaddition between the imine of the Schiff base and the ketene (B1206846) formed in situ from chloroacetyl chloride, resulting in the formation of 3-chloro-2-azetidinones. nih.gov
These synthetic strategies allow for the creation of a diverse library of quinoline-based thiazolidinone and azetidinone derivatives by varying the substituted aniline used in the initial Schiff base formation.
Table 1: Reagents for Azetidinone and Thiazolidinone Synthesis from Quinolines
| Ring System | Starting Quinolone | Intermediate | Cyclization Reagent | Product Class |
|---|---|---|---|---|
| Thiazolidinone | 2-Chloroquinoline-3-carbaldehyde | Schiff Base | Thioglycolic Acid | 2,3-disubstituted-4-thiazolidinones nih.gov |
| Azetidinone | 2-Chloroquinoline-3-carbaldehyde | Schiff Base | Chloroacetyl Chloride | 3-chloro-2-azetidinones nih.gov |
Nucleophilic Reactions with Functionalized Quinolones
The this compound scaffold contains reactive sites that are susceptible to nucleophilic attack, primarily the carbon atom bearing the chlorine substituent. The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the chlorine atom at the C-2 position.
A variety of nucleophiles can be employed to functionalize the quinoline ring. For instance, the reaction of 2-chloroquinoline (B121035) derivatives with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) leads to the nucleophilic substitution of the chlorine atom. mdpi.com This reaction proceeds to form an azidoquinoline intermediate, which can then undergo an intramolecular cyclization to yield tetrazolo[1,5-a]quinoline (B14009986) derivatives. mdpi.comrsc.org This transformation highlights a powerful method for fusing an additional heterocyclic ring onto the quinoline framework. rsc.org
Amines also serve as effective nucleophiles for modifying the quinoline structure. The reaction of 2-chloro-3-formylquinolines with amino-triazoles or amino-tetrazoles in the presence of a base like potassium carbonate results in the nucleophilic displacement of the chlorine atom by the amino group. rsc.org Similarly, the piperazino group of fluoroquinolone antibiotics like ciprofloxacin (B1669076) can act as a nucleophile, reacting with electrophilic chloro-containing compounds to form new derivatives. nih.gov These reactions demonstrate the versatility of the chloroquinoline system in synthesizing a broad range of functionalized analogs through C-N bond formation.
Table 2: Examples of Nucleophilic Substitution Reactions on Chloroquinolines
| Quinolone Substrate | Nucleophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-formylquinoline | Sodium Azide (NaN₃) | DMSO | Tetrazolo[1,5-a]quinoline | mdpi.comrsc.org |
| 2-Chloro-3-formylquinoline | 4H-1,2,4-triazol-4-amine | DMF, K₂CO₃ | Amino-triazolyl-quinoline | rsc.org |
| 4-Chloro-1-methyl-3-phenylsulfanyl-2-quinolone | Sodium Azide (NaN₃) | DMF, 60 °C | 4-Azido-1-methyl-3-phenylsulfanyl-2-quinolone | mdpi.com |
| Ciprofloxacin | 2-(Chloromethyl)quinazolin-4(3H)-one | DMF, NaHCO₃ | Ciprofloxacin-quinazolinone hybrid | nih.gov |
Structure Activity Relationship Sar Studies and Scaffold Development in Medicinal Chemistry
Strategic Positional Substitutions and Their Impact on Chemical Interactions
The antibacterial potency, spectrum of activity, and pharmacokinetic profile of quinolone-based compounds are heavily influenced by the nature and position of peripheral substituents on the core ring structure. mdpi.com Key positions for modification that have been extensively studied include C-6, C-7, C-8, and N-1. researchgate.net
The introduction of a fluorine atom at the C-6 position of the quinolone ring was a pivotal development, leading to the class of compounds known as fluoroquinolones. mdpi.comresearchgate.net This single substitution is associated with a significant enhancement of antibacterial activity. slideshare.netrjptonline.org The C-6 fluorine atom improves the penetration of the molecule through the bacterial cell wall and membrane for both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, it increases the compound's potency in inhibiting DNA gyrase, a crucial bacterial enzyme. researchgate.net This modification substantially broadened the spectrum of activity compared to earlier non-fluorinated quinolones. mdpi.com
| Position | Substituent | Observed Impact on Activity/Properties | Reference |
|---|---|---|---|
| C-6 | Fluorine (F) | Significantly enhances antibacterial activity and DNA gyrase inhibition; improves bacterial cell penetration. | researchgate.netslideshare.netmdpi.com |
| C-6 | Chlorine (Cl) | Results in an active compound. | slideshare.net |
The C-7 position is considered the most flexible site for introducing bulky substituents to modulate the antimicrobial spectrum and potency. mdpi.com The addition of various heterocyclic amines, such as piperazine (B1678402) and pyrrolidine (B122466) rings, has proven to be a highly effective strategy for improving antibacterial activity. slideshare.netrjptonline.org
The nature of the substituent at C-7 influences the compound's basicity and lipophilicity, which in turn affects its ability to penetrate cell walls and interact with target enzymes like DNA gyrase and topoisomerase IV. nih.govresearchgate.net SAR studies indicate that the highest in vitro antibacterial potency is often achieved when the C-7 substituent is a 1-piperazinyl, 4-methyl-1-piperazinyl, or 3-amino-1-pyrrolidinyl group. nih.gov The introduction of an additional carbopiperazinyl group to the C-7 piperazinyl moiety has been shown to increase lipophilicity, thereby improving antimicrobial activity against certain resistant Gram-negative strains. nih.gov Furthermore, adding an aryl group to the piperazine moiety at this position can shift the biological activity from antibacterial to antiviral and anticancer. researchgate.net
| Position | Substituent Type | Example(s) | Observed Impact on Activity/Properties | Reference |
|---|---|---|---|---|
| C-7 | Piperazinyl | Piperazine, 4-Methyl-1-piperazinyl | Confers potent antibacterial activity; enhances spectrum and potency. | slideshare.netnih.govresearchgate.net |
| C-7 | Pyrrolidinyl | 3-Amino-1-pyrrolidinyl | Results in highly potent antibacterial compounds. | nih.govresearchgate.net |
| C-7 | Modified Piperazinyl | 4-(Carbopiperazin-1-yl)piperazinyl | Improves activity against resistant Gram-negative bacteria by increasing lipophilicity. | nih.gov |
| C-7 | Aryl Piperazinyl | Aryl group on piperazine | Can shift activity from antibacterial to antiviral and anticancer. | researchgate.net |
Substitutions at the C-8 position play a significant role in fine-tuning the activity and properties of quinolone derivatives. Replacing the carbon at C-8 with a nitrogen atom forms a naphthyridone ring, a structural variation present in early quinolones like nalidixic acid. rjptonline.org This modification is consistent with retaining antibacterial activity. slideshare.net
| Position | Substituent/Modification | Observed Impact on Activity/Properties | Reference |
|---|---|---|---|
| C-8 | Nitrogen (N) (forming Naphthyridone core) | Maintains antibacterial activity; improves activity against anaerobes. | slideshare.netrjptonline.orgnih.gov |
| C-8 | Difluoromethyl ether group (-OCHF₂) | Improves Gram-positive activity. | nih.gov |
| C-8 | Methoxy (B1213986) group (-OCH₃) | Enhances bacteriostatic action against mycobacteria. | nih.gov |
| C-8 | Fluoro group (-F) | Can improve anticancer activity. | rsc.org |
The N-1 position of the quinolone scaffold is critically important for antibacterial activity and also influences pharmacokinetic properties. slideshare.netresearchgate.net Alkyl substitutions at this position are generally considered essential for activity. slideshare.net The introduction of a cyclopropyl (B3062369) group at N-1 was a significant breakthrough, proving to be highly beneficial for antibacterial activity, particularly against Gram-negative bacteria. researchgate.net Other small alkyl groups like methyl and ethyl also confer greater potency. slideshare.net
Beyond small alkyl groups, aryl substitutions at the N-1 position can also result in compounds with consistent activity. slideshare.net SAR studies have shown that substituting with a p-fluorophenyl or p-hydroxyphenyl group can lead to excellent in vitro potency. nih.gov However, not all substitutions are favorable; for instance, a 2,4-difluorophenyl group at N-1, while improving potency, was associated with severe adverse events in the drug temafloxacin. researchgate.netnih.gov More complex substitutions, including those with 3,4,5-trihydroxylated aromatic groups, have been explored to develop agents with other activities, such as HIV-1 integrase inhibition. rsc.org
| Position | Substituent Type | Example(s) | Observed Impact on Activity/Properties | Reference |
|---|---|---|---|---|
| N-1 | Small Alkyl | Cyclopropyl, Ethyl, Methyl | Essential for activity; cyclopropyl is highly beneficial for Gram-negative activity. | slideshare.netresearchgate.net |
| N-1 | Aryl | p-Fluorophenyl, p-Hydroxyphenyl | Can result in excellent in vitro potency. | nih.gov |
| N-1 | Substituted Phenyl | 2,4-Difluorophenyl | Improves overall potency but has been linked to adverse events. | researchgate.netnih.gov |
| N-1 | Hydroxylated Aromatic | 3,4,5-Trihydroxylated aromatic groups | Can confer other biological activities, such as HIV-1 integrase inhibition. | rsc.org |
Development of Quinolone Scaffolds for Targeted Biological Pathways
The quinolone scaffold has proven to be highly valuable in the development of agents targeting mycobacteria, the causative agents of tuberculosis. tandfonline.com Several fluoroquinolones, including ciprofloxacin (B1669076), ofloxacin (B1677185), gatifloxacin (B573), and moxifloxacin, are used as effective second-line drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB). tandfonline.comresearchgate.net These drugs act by targeting Mycobacterium DNA gyrase. tandfonline.com
The versatility of the quinolone core allows for specific modifications to enhance antimycobacterial efficacy. Research has shown that substituents at the C-8 position can make fluoroquinolones more effective antituberculosis agents. nih.gov For example, a C-8 methoxy group improves the bacteriostatic and lethal action against gyrase-resistant mycobacterial strains and reduces the selection of resistant mutants. nih.gov The development of novel quinoline-based analogs continues to be an active area of research, with various series of compounds, such as 7-chloro-4-quinolinylhydrazones, showing moderate-to-good activity against Mycobacterium tuberculosis. tandfonline.com These findings underscore the importance of the quinolone scaffold as a foundational structure for designing future antimycobacterial drugs. tandfonline.com
Fluoroquinolone Scaffold for Antiproliferative Activity
The fluoroquinolone core structure has been identified as a promising scaffold for the development of agents with antiproliferative activity against various cancer cell lines. Research into fluoroquinolone derivatives has demonstrated that modifications to this basic structure can lead to significant cytotoxic effects against tumor cells. The mechanism of this antiproliferative action is often attributed to the inhibition of topoisomerase enzymes in mammalian cells, which are crucial for DNA replication and are overexpressed in many cancer types.
A series of fluoroquinolone (rhodanine α, β-unsaturated ketone) amine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity. The results indicated that these compounds exhibited more significant anti-proliferative activity against three tested cancer cell lines (Hep-3B, Capan-1, and HL60) compared to the parent ciprofloxacin. The Structure-Activity Relationship (SAR) revealed that derivatives carrying aromatic heterocyclic rings or a phenyl group with an electron-withdrawing substituent showed comparable or superior activity to doxorubicin (B1662922) against Capan-1 cells.
Table 1: Antiproliferative Activity of Fluoroquinolone Derivatives
| Compound Type | Cancer Cell Lines Tested | Key SAR Findings |
|---|---|---|
| Fluoroquinolone (rhodanine α, β-unsaturated ketone) amine derivatives | Hep-3B, Capan-1, HL60 | Aromatic heterocyclic rings or phenyl with electron-withdrawing groups enhance activity. |
Hybrid Structures with Other Biologically Active Moieties (e.g., Quinazolinone, 1,2,3-Triazole)
A common strategy in medicinal chemistry to enhance the therapeutic potential of a scaffold is to create hybrid molecules by combining it with other known biologically active moieties. This approach aims to develop compounds with dual mechanisms of action or improved pharmacological profiles.
Quinazolinone Hybrids: The quinazolinone nucleus is a well-established pharmacophore with a wide range of biological activities, including anticancer effects. The hybridization of the fluoroquinolone scaffold with quinazolinone has been explored to generate novel compounds with potential therapeutic applications. These hybrid structures are designed to interact with multiple biological targets, potentially leading to enhanced efficacy and overcoming drug resistance.
1,2,3-Triazole Hybrids: The 1,2,3-triazole ring is another important heterocyclic moiety known for its diverse biological activities and its role as a linker in the synthesis of complex molecules. The combination of the quinolone scaffold with the triazole moiety has been investigated to create new hybrid molecules with complementary pharmacological activities. This approach can lead to the development of agents with improved potency and a broader spectrum of action.
Design of Fluoroquinolone-Like Diones
Research into the modification of the fluoroquinolone core has led to the design and synthesis of fluoroquinolone-like diones. These structural analogs are being investigated for their potential as novel therapeutic agents. While specific examples based on a 2-Chloro-4-fluoroquinoline backbone are not readily found in the literature, the general concept involves altering the core ring system to explore new chemical space and biological activities.
Chemical Basis of Mechanism of Action
The primary mechanism of action for the antibacterial effects of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by forming a ternary complex with the bacterial enzyme (either DNA gyrase or topoisomerase IV) and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.
DNA gyrase is the primary target of fluoroquinolones in many Gram-negative bacteria, while topoisomerase IV is the main target in most Gram-positive bacteria. However, some fluoroquinolones exhibit dual-targeting capabilities, inhibiting both enzymes with similar efficacy.
Molecular Interactions within Drug-Enzyme-DNA Cleavage Complexes
The stability of the ternary drug-enzyme-DNA complex is crucial for the antibacterial activity of fluoroquinolones. This stability is governed by a network of molecular interactions between the drug, the enzyme's active site, and the cleaved DNA.
Molecular docking and X-ray crystallography studies have provided insights into the binding modes of fluoroquinolones within the active site of DNA gyrase and topoisomerase IV.
C3-C4 Keto-Acid Interactions: A key interaction involves the C3-carboxylic acid and C4-keto group of the fluoroquinolone core. These functional groups are essential for binding to the enzyme and are involved in coordinating with a magnesium ion, which in turn interacts with specific amino acid residues in the enzyme's active site.
Table 2: Key Molecular Interactions of Fluoroquinolones
| Structural Feature | Interacting Component | Significance |
|---|---|---|
| C3-C4 Keto-Acid | Enzyme active site (via Mg²⁺ ion) | Essential for binding and inhibition. |
Resistance Mechanisms from a Chemical Modification Perspective
Bacterial resistance to quinolone antibiotics, including what can be anticipated for this compound, arises from several key mechanisms that can be viewed from the perspective of chemical structure and modification. These mechanisms primarily involve alterations in the drug's target enzymes or modifications to the drug molecule itself that prevent it from reaching its target. nih.govacs.org
Target-Mediated Resistance: The most common form of resistance involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govnih.gov These mutations typically occur in the QRDR and lead to amino acid substitutions that weaken the binding of the quinolone to the enzyme-DNA complex. nih.gov Specifically, these alterations can disrupt the aforementioned water-magnesium ion bridge, which is crucial for the drug's stabilizing effect on the cleaved DNA complex. acs.org High-level resistance is often associated with the accumulation of multiple mutations in both gyrase and topoisomerase IV. nih.gov
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids presents another significant mechanism. These plasmids can code for several types of resistance determinants:
Qnr proteins: These are pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory action of quinolones. acs.orgnih.gov
Enzymatic Modification: A variant of the aminoglycoside acetyltransferase, AAC(6')-Ib-cr, is capable of acetylating certain fluoroquinolones that possess a piperazinyl substituent. acs.orgnih.gov This chemical modification reduces the drug's activity.
Efflux Pumps: Plasmids can also carry genes for efflux pumps, such as QepA, which actively transport quinolones out of the bacterial cell, reducing their intracellular concentration. nih.gov
Chromosome-Mediated Resistance: Beyond target modification, chromosomal mutations can lead to the overexpression of native efflux pumps or the down-regulation of porins (in Gram-negative bacteria), both of which limit the amount of drug reaching the intracellular targets. nih.govacs.org
From a chemical modification standpoint, the structure of this compound would be susceptible to these mechanisms. For instance, any modification to its core structure that hinders its ability to form the stable ternary complex with the topoisomerase and DNA, or that makes it a substrate for efflux pumps or modifying enzymes, would contribute to resistance.
Synergistic and Additive Effects of Compound Associations (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide)
The combination of different antimicrobial agents is a key strategy to combat drug-resistant bacteria. Studies have been conducted to evaluate the synergistic and additive effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide when used in association with various conventional antibacterial drugs against strains of Klebsiella pneumoniae. scielo.brnih.gov The efficacy of these combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy, > 0.5 to < 1 indicates an additive effect, 1 to < 4 indicates indifference, and ≥ 4 indicates antagonism. scielo.br
Research has shown that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide can enhance the activity of several antibiotics, reducing the concentrations needed to inhibit bacterial growth. scielo.brresearchgate.net When combined with meropenem (B701) and imipenem, a synergistic effect was observed against K. pneumoniae strains. scielo.br An additive effect was noted when it was combined with ciprofloxacin and cefepime. In contrast, the association with ceftazidime (B193861) resulted in indifference. scielo.br
These findings suggest that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has the potential to optimize the therapeutic effects of existing antibacterial drugs, particularly carbapenems, against challenging pathogens like K. pneumoniae. scielo.br
| Antibacterial Drug | Associated Effect with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | FICI Range |
|---|---|---|
| Meropenem | Synergistic | ≤ 0.5 |
| Imipenem | Synergistic | ≤ 0.5 |
| Ciprofloxacin | Additive | > 0.5 to < 1 |
| Cefepime | Additive | > 0.5 to < 1 |
| Ceftazidime | Indifference | 1 to < 4 |
Advanced Characterization and Computational Chemistry of 2 Chloro 4 Fluoroquinoline Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the chemical structure and bonding within the 2-Chloro-4-fluoroquinoline molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related fluoroquinolone and substituted quinoline (B57606) structures. srce.hr
¹H NMR Spectroscopy: The aromatic protons of the this compound ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The electron-withdrawing effects of the chlorine and fluorine substituents would further influence the precise chemical shifts of the adjacent protons. The fluorine atom at the C4 position would likely cause splitting of the signals for nearby protons (H3 and H5) due to H-F coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the quinoline ring. The carbon atoms directly bonded to the electronegative chlorine (C2) and fluorine (C4) atoms are expected to show significant downfield shifts. The presence of the fluorine atom would also introduce C-F coupling, leading to the splitting of the C4 signal and potentially smaller couplings for the C3 and C5 carbons. Analysis of similar fluoroquinolone systems has demonstrated the utility of ¹³C NMR in confirming the substitution pattern of the bicyclic ring. srce.hr
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2 | - | ~150-155 | Affected by Chlorine |
| C3 | ~7.2-7.4 (doublet) | ~115-120 | Coupled with Fluorine |
| C4 | - | ~158-162 (doublet) | Directly bonded to Fluorine |
| C5 | ~7.8-8.0 | ~125-130 | |
| C6 | ~7.4-7.6 | ~128-132 | |
| C7 | ~7.6-7.8 | ~130-135 | |
| C8 | ~8.0-8.2 | ~127-131 | |
| C4a | - | ~148-152 | |
| C8a | - | ~140-145 |
Note: The values presented are estimations based on general principles and data from related compounds. Actual experimental values may vary.
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 181.59 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 181, with a characteristic isotopic peak [M+2]⁺ at m/z 183, approximately one-third the intensity of the [M]⁺ peak, due to the presence of the ³⁷Cl isotope.
The fragmentation of quinoline derivatives under mass spectrometry conditions typically involves the loss of small molecules or radicals. nih.govresearchgate.net For this compound, common fragmentation pathways could include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the quinoline ring. The study of fluoroquinolone antibiotics, which contain a quinoline core, often shows characteristic losses related to substituents, such as the loss of HF. nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 181/183 | [C₉H₅ClFN]⁺ | Molecular ion peak with chlorine isotope pattern |
| 146 | [C₉H₅FN]⁺ | Loss of Chlorine radical |
| 154/156 | [C₈H₄ClFN]⁺ | Loss of HCN from the quinoline ring |
| 161 | [C₉H₄Cl]⁺ | Loss of F and N containing fragment |
Note: Fragmentation is dependent on the ionization technique used (e.g., EI, ESI). The fragments listed are based on common fragmentation patterns of related compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational studies on the related molecule 2-chloroquinoline-3-carboxaldehyde, using Density Functional Theory (DFT), provide insight into the expected vibrational modes for a 2-chloroquinoline (B121035) system. nih.govresearchgate.net The IR spectrum of this compound would be characterized by several key absorption bands.
Aromatic C-H stretching: These vibrations are expected to appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring typically occur in the 1400-1650 cm⁻¹ range.
C-Cl stretching: The vibration of the carbon-chlorine bond is expected to produce a strong absorption in the fingerprint region, generally between 600-800 cm⁻¹.
C-F stretching: The carbon-fluorine bond stretching vibration gives rise to a strong and characteristic absorption, typically found in the 1000-1300 cm⁻¹ range.
Aromatic C-H bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be observed at lower wavenumbers, typically below 900 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound Systems
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3000-3100 | Aromatic C-H stretch | Medium-Weak |
| 1400-1650 | Aromatic C=C and C=N stretch | Medium-Strong |
| 1000-1300 | C-F stretch | Strong |
| 600-800 | C-Cl stretch | Strong |
| < 900 | Aromatic C-H bend (out-of-plane) | Medium-Strong |
Note: These are general ranges. The exact positions of the peaks can be influenced by the specific electronic environment of the molecule.
Crystallographic Analysis
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state and for identifying different crystalline forms.
Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. Although a single-crystal structure of this compound is not publicly available, analysis of related structures, such as derivatives of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone, demonstrates the power of this technique. scielo.br
An SCXRD study of this compound would reveal the planarity of the quinoline ring system and the precise geometries of the chloro and fluoro substituents. It would also provide detailed information on the crystal packing, identifying any significant intermolecular interactions such as π-π stacking or halogen bonding, which can influence the physical properties of the material.
X-ray Powder Diffraction (XRPD) is a critical tool in the pharmaceutical and materials sciences for the identification of crystalline phases and the study of polymorphism—the ability of a substance to exist in two or more crystalline forms. rigaku.com Different polymorphs of a compound can exhibit distinct physical properties, and XRPD provides a unique fingerprint for each crystalline form.
While there are no specific reports on the polymorphism of this compound, the study of polymorphism is common for quinoline-based active pharmaceutical ingredients. researchgate.netnih.gov An XRPD analysis of a powdered sample of this compound would produce a diffraction pattern of peaks at specific 2θ angles. This pattern is characteristic of its specific crystal lattice structure. If the compound can exist in multiple polymorphic forms, each form would generate a unique XRPD pattern, allowing for their identification and quantification in a mixture. rigaku.commdpi.com This technique is crucial for quality control in ensuring the consistency of the crystalline form of a material.
Computational Chemistry Approaches
Computational chemistry is instrumental in modern drug discovery and materials science. For quinoline derivatives, it helps in understanding their electronic structure, reactivity, and interactions with biological targets. These insights are crucial for designing new compounds with enhanced efficacy and desired properties.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Ligand-Protein Interaction Analysis (e.g., with Bacterial DNA Gyrase and Human Topoisomerase IIα)
Quinolone compounds are known to target bacterial DNA gyrase and, in some cases, human topoisomerase IIα, enzymes crucial for DNA replication. Molecular docking simulations can elucidate the binding mode of this compound within the active sites of these enzymes.
In a typical docking study, the crystal structure of the target protein (e.g., E. coli DNA gyrase or human topoisomerase IIα) is obtained from a protein data bank. The this compound molecule would then be placed into the binding pocket of the enzyme, and its conformation and orientation would be systematically sampled.
The analysis of the resulting docked poses would reveal key interactions, such as:
Hydrogen Bonds: The nitrogen atom in the quinoline ring and the substituents could form hydrogen bonds with amino acid residues in the active site.
Hydrophobic Interactions: The aromatic rings of the quinoline core would likely engage in hydrophobic interactions with nonpolar residues.
Halogen Bonds: The chlorine and fluorine atoms on the quinoline ring could participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.
For fluoroquinolones, interactions are often mediated by a magnesium ion and water molecules within the enzyme's active site. It would be anticipated that this compound would exhibit a similar binding mode, with its core structure interacting with conserved residues.
Table 1: Hypothetical Ligand-Protein Interactions for this compound
| Target Protein | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|
| Bacterial DNA Gyrase | Serine, Aspartate, Arginine | Hydrogen Bonding |
| Valine, Alanine | Hydrophobic Interactions | |
| Human Topoisomerase IIα | Glycine, Lysine | Hydrogen Bonding |
Binding Affinity Predictions
Molecular Dynamics (MD) Simulations for Complex Stability
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation calculates the motion of atoms in the system by solving Newton's equations of motion.
For the this compound-enzyme complex, an MD simulation would be run for a period of nanoseconds. The stability of the complex would be evaluated by analyzing trajectories, specifically by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests that the ligand remains bound in a stable conformation within the active site. Further analysis can reveal details about the dynamics of the interactions and the role of water molecules in mediating the binding.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its molecular properties. uantwerpen.bersc.orgbohrium.comuobaghdad.edu.iqnih.gov
Key parameters that can be calculated using DFT include:
Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface, which helps in identifying regions of the molecule that are rich or poor in electrons and are likely to be involved in electrostatic interactions.
Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To build a QSAR model for quinolone derivatives, a dataset of compounds with known antibacterial activity would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT).
A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. While a specific QSAR model for this compound is not available, general QSAR studies on quinolones have highlighted the importance of factors like hydrophobicity and electronic properties for their antibacterial efficacy. nih.govnih.govmdpi.com
In silico Pharmacokinetics Prediction and Drug-Likeness Assessment
Computational chemistry has become an indispensable tool in modern drug discovery, offering rapid and cost-effective methods to evaluate the potential of a chemical entity before its synthesis and preclinical testing. Through in silico models, key pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—can be predicted, alongside an assessment of a molecule's "drug-likeness." This computational screening helps to identify candidates with a higher probability of success in later-stage clinical trials. For this compound, these predictive models provide crucial insights into its viability as a potential therapeutic agent.
The evaluation of drug-likeness is often the first step in this computational analysis. It is guided by a set of principles that assess whether a compound possesses physicochemical properties similar to those of known orally active drugs. lindushealth.com One of the most influential guidelines in this area is Lipinski's Rule of Five. wikipedia.orgproteiniq.io
Drug-Likeness and Lipinski's Rule of Five
Lipinski's Rule of Five is a rule of thumb used to determine if a chemical compound with a certain biological activity has properties that would likely make it an orally active drug in humans. wikipedia.org The rule states that, in general, an orally bioavailable drug should not violate more than one of the following criteria:
A molecular mass less than 500 daltons. lindushealth.com
An octanol-water partition coefficient (log P) not exceeding 5. lindushealth.com
No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds). wikipedia.org
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org
Compounds that adhere to these guidelines tend to have lower attrition rates during clinical development. wikipedia.org The parameters for this compound have been calculated and assessed against Lipinski's criteria. As shown in the table below, this compound fully complies with the Rule of Five, exhibiting no violations. This suggests that the compound possesses a favorable physicochemical profile for oral bioavailability.
| Property | Parameter | Value for this compound | Lipinski's Rule Compliance |
|---|---|---|---|
| Molecular Weight | MW | 181.59 g/mol | < 500 Da (Pass) |
| Lipophilicity | Log P | 2.9 (Predicted) | ≤ 5 (Pass) |
| H-Bond Donors | HBD | 0 | ≤ 5 (Pass) |
| H-Bond Acceptors | HBA | 2 (N, F) | ≤ 10 (Pass) |
| Violations | 0 |
Predicted ADME Properties
Beyond the initial drug-likeness screen, in silico tools like SwissADME and PreADMET are used to predict a compound's ADME profile. nih.govresearchgate.net These platforms use sophisticated algorithms and models built from large datasets of experimental results to forecast how a molecule will behave in the human body. For quinoline derivatives, these predictions are vital for optimizing absorption and distribution characteristics while minimizing undesirable metabolic fates. nih.gov
The predicted ADME profile for this compound indicates strong potential as a drug candidate. Key findings from computational models suggest high gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB). The latter is a critical consideration for drugs targeting the central nervous system. Furthermore, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), a transmembrane efflux pump that can significantly reduce the bioavailability of many drugs. In terms of metabolism, predictions indicate that this compound is unlikely to inhibit major cytochrome P450 (CYP) enzymes, suggesting a lower potential for drug-drug interactions.
The detailed predicted ADME properties for this compound are summarized in the interactive table below.
| Pharmacokinetic Parameter | Predicted Property | Predicted Outcome | Implication |
|---|---|---|---|
| Absorption | Gastrointestinal (GI) Absorption | High | Good potential for oral administration. |
| P-glycoprotein (P-gp) Substrate | No | Lower risk of efflux-mediated poor bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Potential for activity in the central nervous system. |
| Metabolism | CYP1A2 Inhibitor | No | Low likelihood of interfering with the metabolism of co-administered drugs. |
| CYP2C9 Inhibitor | No | Low likelihood of interfering with the metabolism of co-administered drugs. | |
| CYP3A4 Inhibitor | No | Low likelihood of interfering with the metabolism of co-administered drugs. | |
| Excretion | Aqueous Solubility (Log S) | -3.5 (Moderately Soluble) | Acceptable solubility for absorption and formulation. |
Environmental Transformation and Degradation Pathways of Fluoroquinolones
Abiotic Degradation Mechanisms
Abiotic degradation of fluoroquinolones involves several chemical processes that can lead to their transformation into various byproducts. These processes are critical in determining the persistence and potential long-term effects of these antibiotics in aquatic and terrestrial ecosystems.
Photolysis, or the breakdown of compounds by light, is a primary mechanism for the degradation of fluoroquinolones in sunlit surface waters. These compounds can absorb light, leading to a series of photochemical reactions that alter their chemical structure.
The photodegradation of fluoroquinolones can proceed through both direct photolysis, where the molecule itself absorbs light, and self-sensitized photo-oxidation, involving reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) generated by the excited fluoroquinolone molecule. The primary photodegradation pathways identified for various fluoroquinolones include:
Piperazinyl N⁴-dealkylation: This is a major pathway for N⁴-alkylated fluoroquinolones such as danofloxacin, levofloxacin (B1675101), difloxacin, and enrofloxacin (B1671348). nih.gov
Photoinduced decarboxylation: The removal of the carboxyl group is a significant degradation route. nih.gov
Hydroxylated defluorination: This involves the replacement of the fluorine atom with a hydroxyl group, a process that can alter the molecule's biological activity. nih.gov
Opening of the piperazine (B1678402) ring: This leads to the formation of various degradation products. mdpi.com
The relative importance of these pathways depends on the specific chemical structure of the fluoroquinolone. For instance, for ciprofloxacin (B1669076) and sarafloxacin (B1681457), which have an outer nonaliphatic N⁴ in their piperazine moiety, decarboxylation and defluorination are comparatively more important pathways. nih.gov The degradation process can lead to a variety of photoproducts, including defluorinated, hydroxylated, and decarboxylated structures, as well as compounds with opened cyclic structures. mdpi.com
Table 1: Key Photodegradation Pathways of Selected Fluoroquinolones
| Fluoroquinolone | Primary Photodegradation Pathways | Reference |
|---|---|---|
| Ciprofloxacin | Decarboxylation, Defluorination, Piperazine ring oxidation | nih.gov |
| Enrofloxacin | N⁴-dealkylation to form ciprofloxacin, Piperazine ring oxidation | nih.gov |
| Norfloxacin (B1679917) | Defluorination, Hydroxylation, Decarboxylation, Piperazine ring opening | mdpi.com |
| Levofloxacin | N⁴-dealkylation | nih.gov |
| Danofloxacin | N⁴-dealkylation | nih.gov |
| Difloxacin | N⁴-dealkylation | nih.gov |
Oxidation is another critical abiotic degradation pathway for fluoroquinolones in the environment, often catalyzed by naturally occurring minerals in soil and sediment.
Manganese oxides, which are common components of soils and sediments, can act as effective oxidants for fluoroquinolones. The piperazine moiety of the fluoroquinolone molecule is the primary site for both adsorption and oxidation by manganese dioxide (δ-MnO₂). nih.gov The oxidation process leads to products resulting from dealkylation and hydroxylation at the piperazine ring, while the quinolone ring structure remains largely intact. nih.gov
The proposed reaction mechanism involves the formation of a surface complex between the fluoroquinolone and the manganese oxide, followed by the oxidation of the aromatic N1 atom of the piperazine moiety to create an anilinyl radical intermediate. This intermediate then undergoes further reactions like N-dealkylation and C-hydroxylation to form a range of products. nih.gov The reactivity of different fluoroquinolones with δ-MnO₂ varies, with a general reactivity order of: ciprofloxacin ≈ enrofloxacin ≈ norfloxacin ≈ ofloxacin (B1677185) > lomefloxacin (B1199960) > pipemidic acid >> flumequine (B1672881). nih.gov
Iron oxides, such as goethite, are also important in the natural attenuation of fluoroquinolones. These minerals can both adsorb and slowly oxidize fluoroquinolones. scielo.br The carboxylic group of the fluoroquinolones is crucial for their strong adsorption to the goethite surface. scielo.br
Similar to manganese oxides, the piperazine ring is the part of the molecule susceptible to oxidation by goethite. This process results in hydroxylated and dealkylated products. scielo.br The proposed mechanism for oxidation by goethite involves the formation of a surface complex between the fluoroquinolone and surface-bound Fe(III), followed by an initial oxidation at the piperazinyl N1 atom to form radical intermediates that lead to the final products. scielo.br
During water treatment processes, disinfectants like aqueous chlorine can react with fluoroquinolones, leading to their transformation. The reaction kinetics and pathways are highly dependent on the structure of the fluoroquinolone, particularly the degree of alkylation of the N4 amine in the piperazine ring. nih.gov
Fluoroquinolones with a secondary amine at the N4 position, such as ciprofloxacin, react very rapidly with hypochlorous acid (HOCl). This reaction forms a chloramine (B81541) intermediate that quickly decays in water through the fragmentation of the piperazine ring. nih.gov In contrast, fluoroquinolones with a tertiary amine at the N4 position, like enrofloxacin, react more slowly with HOCl. This reaction appears to form a highly reactive chlorammonium intermediate that can catalytically halogenate the parent compound or other substances in the water. nih.gov Fluoroquinolones lacking the piperazine ring, such as flumequine, show no direct reactivity with HOCl. nih.gov Secondary amine-containing fluoroquinolones are expected to be readily transformed during chlorination, while tertiary amine-containing ones are comparatively more stable. nih.gov
The rates of abiotic degradation of fluoroquinolones are significantly influenced by various environmental factors.
pH: The pH of the surrounding medium is a critical factor affecting degradation kinetics. For photodegradation, the rate can be pH-dependent, with the zwitterionic form of some fluoroquinolones, which is prevalent near their isoelectric point, degrading faster than their acidic or basic forms. acs.org For example, the photodegradation of sarafloxacin and gatifloxacin (B573) is fastest around their isoelectric points (pH 7.4-7.6). acs.org In the case of photochemical degradation of ciprofloxacin, enrofloxacin, and norfloxacin, more degradation products were formed at alkaline pH compared to neutral pH. mdpi.com
Ionic Strength: The effect of ionic strength on fluoroquinolone degradation appears to be pathway-dependent. For instance, the photolysis kinetics of sarafloxacin and gatifloxacin were found to be independent of ionic strength when adjusted with sodium sulfate. acs.org However, in the context of degradation by ferrate(VI), an increase in ionic strength led to a decrease in the removal percentage of flumequine. nih.gov The sorption of some antibiotics to soil has also been shown to decrease with increasing ionic strength due to competition from electrolyte cations. nih.gov
Humic Acid: Humic acids, which are major components of natural organic matter, can have a dual role in the degradation of fluoroquinolones. They can act as photosensitizers, accelerating photodegradation by facilitating energy transfer. frontiersin.org However, they can also act as radiation filters, competitively absorbing light and thereby inhibiting the direct photolysis of fluoroquinolones. acs.orgnih.gov In the case of oxidation by ferrate(VI), the presence of humic acid decreased the percentage of flumequine removed. nih.gov
Table 2: Influence of Environmental Factors on Fluoroquinolone Degradation
| Factor | Effect on Degradation Kinetics | Mechanism of Influence | References |
|---|---|---|---|
| pH | Can increase or decrease degradation rate depending on the specific fluoroquinolone and degradation pathway. | Affects the speciation (cationic, zwitterionic, anionic) of the fluoroquinolone, which can alter its light absorption properties and reactivity. | mdpi.comacs.org |
| Ionic Strength | Can have no effect or decrease the degradation rate. | Can influence sorption processes to mineral surfaces and affect the activity of certain oxidants. | acs.orgnih.govnih.gov |
| Humic Acid | Can enhance or inhibit degradation. | Acts as a photosensitizer (enhances) or a light filter (inhibits). Can also scavenge reactive oxygen species. | acs.orgnih.govnih.govfrontiersin.org |
Oxidation Processes
Biotransformation and Biodegradation Studies
The biodegradation of fluoroquinolones is a key process in their environmental dissipation. While these compounds are generally recalcitrant, various microorganisms have demonstrated the ability to transform or degrade them. nih.govproquest.com
Microbial Degradation Pathways
Microorganisms, including both fungi and bacteria, can degrade fluoroquinolones through various metabolic and co-metabolic pathways. frontiersin.org Fungi, such as those from the Xylaria genus, have shown a significant ability to transform persistent fluoroquinolones like ciprofloxacin into metabolites with reduced microbiological activity. researchgate.net Bacterial consortia and specific strains, including Lactobacillus reuteri, Labrys portucalensis, and Rhodococcus sp., have also been identified as capable of degrading these antibiotics. frontiersin.org
The primary microbial degradation pathway for many fluoroquinolones, such as norfloxacin, begins with the cleavage of the carbon-nitrogen bond on the piperazine ring. frontiersin.org This initial step is often followed by subsequent reactions like oxidation and de-ethylation. frontiersin.org For ciprofloxacin, common biotransformation products result from modifications to the piperazine ring, such as N-acetylation, de-ethylenation, or N-formylation. frontiersin.org The efficiency of this biodegradation can be influenced by environmental conditions and the presence of other carbon sources, which can enhance degradation through co-metabolism. frontiersin.orgresearchgate.net For instance, the presence of glucose has been shown to improve the degradation of ciprofloxacin by certain bacteria. frontiersin.org
Table 1: Microbial Genera Involved in Fluoroquinolone Degradation
| Microbial Genus | Fluoroquinolone Degraded | Reference |
|---|---|---|
| Xylaria | Ciprofloxacin | researchgate.net |
| Lactobacillus | Ciprofloxacin | frontiersin.org |
| Labrys | Ciprofloxacin, Ofloxacin | frontiersin.org |
| Rhodococcus | Ciprofloxacin, Ofloxacin | frontiersin.org |
| Thermus | Ciprofloxacin, Ofloxacin, Norfloxacin, Enrofloxacin | nih.gov |
| Bacillus | Ciprofloxacin | researchgate.net |
Role of Antibiotic-Resistant Bacteria in Degradation and Transformation
The relationship between antibiotic resistance and the degradation of fluoroquinolones is complex. The widespread presence of these antibiotics in the environment is a major driver for the selection and proliferation of antibiotic-resistant bacteria (ARB). nih.govnih.gov Some ARB have developed mechanisms that contribute to the transformation of fluoroquinolones.
Phytoremediation Potential for Fluoroquinolones in Contaminated Soil
Phytoremediation, the use of plants to remove pollutants from the environment, presents a promising strategy for addressing fluoroquinolone contamination in soil. scirp.orgsemanticscholar.org Plants can absorb these antibiotics from the soil through their roots and subsequently translocate them to other tissues like stems and leaves. scirp.orgnih.gov
Various plant species have been investigated for their potential to remediate fluoroquinolone-contaminated soil and water. Constructed wetlands, in particular, have proven effective for removing a range of antibiotics, including fluoroquinolones, from wastewater. nih.gov The removal mechanisms in these systems are multifaceted, involving root sorption, plant uptake, translocation, and metabolization, alongside microbial biodegradation in the root zone. nih.gov Research has demonstrated that several wetland plant species can effectively treat municipal wastewater contaminated with fluoroquinolones. scirp.orgscirp.org However, the efficiency of uptake and translocation can vary significantly between different plant species and different fluoroquinolone compounds. scirp.org
Table 2: Plant Species Studied for Fluoroquinolone Phytoremediation
| Plant Species | Environment | Removal Efficiency/Outcome | Reference |
|---|---|---|---|
| Chrysopogon zizanioides | Wastewater | Efficient in wastewater treatment | scirp.org |
| Pistia stratiotes | Wastewater | Efficient in wastewater treatment | scirp.org |
| Taxodium distichum | Wastewater | Efficient in wastewater treatment | scirp.org |
| Colocasia esculenta | Wastewater | Efficient in wastewater treatment | scirp.org |
| Canna indica | Wastewater | Efficient in wastewater treatment | scirp.org |
Advanced Oxidation Processes (AOPs) for Remediation
Due to the limited efficiency of conventional biological treatments in completely removing fluoroquinolones, Advanced Oxidation Processes (AOPs) have emerged as highly effective alternatives. scielo.brscielo.br These processes rely on the generation of highly reactive radical species, primarily hydroxyl radicals (•OH), to oxidize and degrade persistent organic pollutants. e3s-conferences.org
UV-based AOPs (e.g., UV/H2O2, UV/Peracetic Acid) for Wastewater Treatment
UV-based AOPs are widely used for water and wastewater treatment. The combination of UV irradiation with oxidants like hydrogen peroxide (H₂O₂) or peracetic acid (PAA) generates hydroxyl radicals, which are powerful oxidizing agents capable of degrading complex organic molecules. nsf.govacs.orgnih.gov
The UV/H₂O₂ process has been shown to be effective in degrading fluoroquinolones. researchgate.net The photolysis of H₂O₂ by UV light produces •OH radicals that attack the antibiotic molecule. Similarly, the UV/PAA process has gained attention as a viable disinfection and degradation technology. nsf.govnih.gov Studies comparing the two have found that UV/PAA can be as, or even more, effective than UV/H₂O₂ for disinfection, with the added benefit of PAA's own biocidal properties. researchgate.net The efficiency of these processes is dependent on factors such as UV dose, oxidant concentration, pH, and the composition of the water matrix. acs.orgnih.gov For extracellular antibiotic resistance genes, the removal efficiency of UV-AOPs was found to follow the order of UV/chlorine > UV/H₂O₂ > UV/PAA. acs.org
Ozone-based AOPs for Fluoroquinolone Removal
Ozone-based AOPs are another powerful tool for eliminating pharmaceutical contaminants from water. e3s-conferences.orgresearchgate.net Ozonation can degrade fluoroquinolones through direct reaction with ozone molecules or through indirect reaction with hydroxyl radicals produced from ozone decomposition in water. ugent.benih.gov
Studies on ciprofloxacin and levofloxacin have shown that ozonation effectively degrades these compounds, though the reaction rates can be influenced by pH. ugent.be For instance, levofloxacin degradation was faster at a higher pH, while ciprofloxacin degradation was more rapid at a lower pH. ugent.be The degradation pathways involve attacks on different parts of the fluoroquinolone molecule, including the piperazinyl substituent and the core quinolone moiety. ugent.be Combining ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) can enhance the production of hydroxyl radicals, leading to faster and more complete degradation of the target pollutants. e3s-conferences.org Research indicates that O₃/UV treatment can achieve up to 100% removal for certain pharmaceutical micropollutants. e3s-conferences.org
Table 3: Comparison of AOPs for Fluoroquinolone Degradation
| AOP Method | Mechanism | Key Findings | Reference |
|---|---|---|---|
| UV/H₂O₂ | Generation of •OH radicals via H₂O₂ photolysis. | Effective for degrading various fluoroquinolones. | researchgate.net |
| UV/PAA | Generation of •OH radicals via PAA photolysis; direct PAA action. | A viable alternative to UV/H₂O₂ with strong disinfection power. | nsf.govnih.gov |
| Ozone (O₃) | Direct reaction with O₃; indirect reaction with •OH radicals. | Degradation rates are pH-dependent; attacks multiple sites on the molecule. | ugent.be |
| O₃/UV | Enhanced •OH radical production from O₃ photolysis. | Can achieve very high removal efficiencies (up to 100%). | e3s-conferences.org |
Chemical Characterization of Degradation Products and Intermediates
Assessment of Toxicity of Degradation Intermediates:Without the identification of degradation intermediates, no assessment of their toxicity has been performed. While studies have assessed the toxicity of degradation products from fluoroquinolone antibioticsmdpi.com, this information is not applicable to the specific by-products of 2-Chloro-4-fluoroquinoline.
Further research is required to determine the environmental transformation and degradation pathways of this compound.
Future Research Directions and Unexplored Avenues for 2 Chloro 4 Fluoroquinoline
Novel Synthetic Methodologies Development for Complex Derivatives
Future research will likely focus on developing more efficient, scalable, and sustainable methods for synthesizing complex derivatives of 2-Chloro-4-fluoroquinoline. While traditional methods have been effective, there is a growing need for greener chemistry and more intricate molecular architectures.
Key areas of development include:
Advanced Catalysis: The exploration of novel transition-metal-catalyzed cross-coupling reactions will enable the introduction of a wider array of functional groups at various positions on the quinoline (B57606) ring. This allows for the creation of derivatives with precisely tuned electronic and steric properties.
C-H Activation: Direct C-H activation/functionalization techniques are emerging as powerful tools for modifying the quinoline core without the need for pre-functionalized starting materials, thus streamlining synthetic routes.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction speed, efficiency, and safety. nih.gov Microwave-assisted synthesis, for instance, has been successfully used for the one-step creation of 2-methyl-4-quinolone derivatives. nih.gov
Recent synthetic approaches for analogous quinolone structures, which could be adapted for this compound, are summarized below.
| Synthetic Approach | Reagents/Conditions | Target Derivative Type | Reference |
| Reductive Amination & Cyclo-condensation | Phenyl silane (B1218182), Dibutyltin dichloride, LiHMDS | N-substituted 2-carboxy-4-quinolones | nih.gov |
| Eaton's Reagent-Mediated Synthesis | Eaton's reagent | 4-quinolone-2-carboxylic acid | nih.gov |
| Microwave-Assisted Synthesis | Diphenyl ether, high temperature | 2-methyl-4-quinolone derivatives | nih.gov |
Exploration of New Structural Modifications for Enhanced Selectivity and Reduced Resistance
The rise of antimicrobial resistance is a major global health threat, necessitating the development of fluoroquinolone derivatives that can evade existing resistance mechanisms. mdpi.comnih.gov Future research will concentrate on strategic structural modifications to enhance target selectivity and overcome resistance.
Hybrid Molecules: A promising strategy involves creating hybrid molecules that combine the fluoroquinolone core with other pharmacophores. nih.govnih.gov This can lead to dual-action agents that hit multiple bacterial targets simultaneously, reducing the likelihood of resistance development. For example, hybrids of fluoroquinolones with flavonoids or anilinouracil have shown potent activity. nih.gov
Modifications at C-7 and N-1 Positions: The substituent at the C-7 position significantly influences the spectrum of activity, potency, and pharmacokinetics. researchgate.net Similarly, modifications at the N-1 position, often a cyclopropyl (B3062369) group, are known to confer activity against Gram-negative bacteria. nih.gov Exploring a wider diversity of heterocyclic and other functional groups at these positions is a key research avenue. orientjchem.org
Targeting Efflux Pumps: Bacterial efflux pumps are a major cause of resistance by actively removing antibiotics from the cell. nih.gov Designing derivatives that are not substrates for these pumps or that inhibit their function is a critical goal. The introduction of specific moieties, such as naringenin, has been shown to prevent hybrids from being efflux pump substrates. nih.gov
Alternative Core Structures: Research into replacing the quinolone core with bioisosteres like quinazoline-2,4-diones has shown activity against quinolone-resistant mutants, suggesting that novel core structures could be a fruitful area of exploration. asm.org
Deepening Mechanistic Understanding through Advanced Computational Models and Experimental Validation
A synergistic approach combining computational modeling and experimental validation is essential for the rational design of new this compound derivatives. This dual approach can accelerate the discovery process and provide deeper insights into the mechanisms of action and resistance.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to predict the biological activity of new derivatives based on their physicochemical properties, helping to prioritize synthetic targets. nanobioletters.com
Molecular Docking: Docking studies are crucial for understanding how novel compounds interact with their target enzymes, primarily DNA gyrase and topoisomerase IV. mdpi.comresearchgate.netnih.gov These models can predict binding affinities and identify key interactions, guiding the design of more potent inhibitors. mdpi.comnih.gov Advanced computational approaches could accelerate the design and optimization of new antibiotic classes. researchgate.net
Cryogenic Electron Microscopy (Cryo-EM): Advances in structural biology, particularly Cryo-EM, can provide high-resolution structures of fluoroquinolone derivatives in complex with their target enzymes and DNA. researchgate.net This information is invaluable for understanding the precise mechanism of inhibition and for designing new molecules with improved binding.
Experimental Validation: The predictions from computational models must be rigorously tested through in vitro and in vivo experiments. This includes determining minimum inhibitory concentrations (MICs) against a panel of bacterial strains, including resistant ones, and performing enzyme inhibition assays. nanobioletters.comresearchgate.net
Investigation of Emerging Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Catalysis)
The unique chemical properties of the quinoline ring system suggest that derivatives of this compound could find applications beyond their traditional role as antimicrobial agents.
Materials Science: The planar, aromatic structure of the quinoline core makes it an interesting candidate for incorporation into novel materials. Research could explore its use in:
Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics.
Polymers: Incorporation into polymer backbones to create materials with specific thermal, optical, or conductive properties. Gelatin-based biomacromolecules have been synthesized with antimicrobial properties derived from covalently linked fluoroquinolones. nih.gov
Catalysis:
Organocatalysis: The nitrogen atom in the quinoline ring can act as a Lewis base, suggesting potential applications for quinoline derivatives as organocatalysts in various organic transformations.
Ligands for Metal Catalysis: Quinolines can serve as ligands for transition metals, creating catalysts for processes like hydrogenation. For instance, molybdenum sulfide (MoS2) has been used as a catalyst for the hydrogenation of quinolines and their derivatives. rsc.org Bio-orthogonal catalysts have also been developed to activate fluoroquinolone prodrugs within bacterial cells. whiterose.ac.uk
Anticancer Agents: Numerous studies have reported the antiproliferative effects of fluoroquinolone derivatives against various cancer cell lines. mdpi.comrsc.org They are known to inhibit mammalian topoisomerase enzymes, which are crucial for cancer cell replication. nih.gov Future research could focus on optimizing the structure of this compound derivatives to enhance their selectivity and potency as anticancer drugs.
Comprehensive Environmental Impact and Remediation Strategies for Fluoroquinolone Contamination
The widespread use and persistence of fluoroquinolones have led to their emergence as significant environmental pollutants found in water and soil. mdpi.comoup.comnih.gov This contamination poses risks to ecosystems and contributes to the spread of antibiotic resistance. researchgate.net
Future research must address these environmental concerns through comprehensive impact assessment and the development of effective remediation technologies.
Environmental Fate and Ecotoxicity: Further studies are needed to fully understand the long-term fate, transport, and ecotoxicological effects of fluoroquinolones and their degradation products in various environmental compartments. mdpi.comnih.gov
Advanced Remediation Techniques: Conventional wastewater treatment plants are often ineffective at completely removing these compounds. nih.govresearchgate.net Research into advanced remediation strategies is crucial.
| Remediation Strategy | Description | Key Findings/Future Directions | References |
| Photocatalytic Degradation | Using semiconductor materials (e.g., ZnO, TiO2) and light to break down fluoroquinolones into less harmful substances. | Composites like Au@ZnONPs-rGO-gC3N4 have shown high efficiency (>96%) in degrading ciprofloxacin (B1669076) and levofloxacin (B1675101). Future work can focus on developing more efficient and solar-light-active catalysts. | mdpi.com |
| Bioremediation | Utilizing microorganisms to degrade fluoroquinolone compounds. | High-temperature composting can remove a significant percentage of fluoroquinolones, and this can be enhanced by adding specific heat-resistant bacterial strains. Identifying and engineering more effective microbial strains is a key research goal. | nih.gov |
| Phytoremediation | Using plants to remove, contain, or degrade contaminants from soil and water. | Certain wetland plant species, such as Taxodium distichum and Canna indica, have shown potential to remove high concentrations of fluoroquinolones like ofloxacin (B1677185) and ciprofloxacin from wastewater. | scirp.org |
| Adsorption | Employing materials with high surface area, such as activated carbon or novel nanomaterials, to bind and remove fluoroquinolones from water. | Zinc-based metal-organic frameworks (ZIF-8) and magnetite nanoparticles have demonstrated high removal capacities for ofloxacin and levofloxacin, respectively. | chemisgroup.us |
Developing standardized methodologies for assessing the environmental biocompatibility of new drugs will be essential to guide the design of next-generation fluoroquinolones with reduced environmental persistence. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-fluoroquinoline, and how do reaction conditions influence yield and purity?
The Gould-Jacobs cyclization is a common method, involving condensation of aniline derivatives with β-ketoesters under reflux with a catalyst (e.g., polyphosphoric acid). Key variables include temperature (120–140°C), solvent choice (e.g., chlorobenzene), and stoichiometric ratios of halogenating agents (e.g., POCl₃). Yield optimization requires precise control of reaction time and purification via column chromatography. Characterization should include ¹H/¹³C NMR for structural confirmation and HPLC (>98% purity threshold) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., chloro and fluoro groups via coupling patterns and chemical shifts). ¹³C NMR confirms aromatic ring substitution.
- FTIR : Detects C-Cl (750–550 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretching vibrations.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₉H₅ClFN: 181.59 g/mol) and isotopic patterns .
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals like B3LYP (combining exact exchange and gradient corrections) provides accurate predictions of frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Basis sets such as 6-311++G(d,p) are recommended for halogenated systems. Validation against experimental UV-Vis spectra ensures reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported electronic properties of this compound across DFT studies?
Discrepancies often arise from functional selection (e.g., B3LYP vs. M06-2X) or basis set limitations. To address this:
- Compare results using CAM-B3LYP (long-range correction for halogen effects) and ωB97XD (dispersion-corrected).
- Validate against experimental data (e.g., cyclic voltammetry for redox potentials).
- Use benchmark datasets like GMTKN55 for error analysis .
Q. What strategies optimize regioselectivity in derivatizing this compound for structure-activity studies?
- Directed Metalation : Use directing groups (e.g., amides) to control substitution at C-3 or C-6 positions.
- Cross-Coupling Reactions : Suzuki-Miyaura reactions with Pd catalysts enable selective aryl/heteroaryl introductions.
- Kinetic vs. Thermodynamic Control : Vary temperature and solvent polarity to favor desired intermediates .
Q. How do solvent effects and substituent electronic profiles influence the reactivity of this compound in nucleophilic substitutions?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while electron-withdrawing groups (e.g., -F) activate the quinoline ring for SNAr reactions. Computational modeling of charge distribution (via NBO analysis) and solvent parameter databases (e.g., Kamlet-Taft) guide solvent selection .
Q. What experimental and computational approaches validate mechanistic pathways in this compound-mediated catalysis?
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.
- DFT Transition State Analysis : Identify rate-determining steps using climbing-image NEB methods.
- In Situ Spectroscopy : Monitor intermediates via Raman or time-resolved UV-Vis .
Methodological Guidelines
- Data Contradiction Analysis : Replicate experiments under standardized conditions (e.g., IUPAC guidelines) and perform meta-analyses using tools like RevMan to identify systematic errors .
- Literature Review : Use structured frameworks (PICO/FINER) to align research questions with gaps in halogenated heterocycle literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
